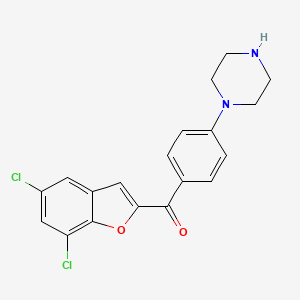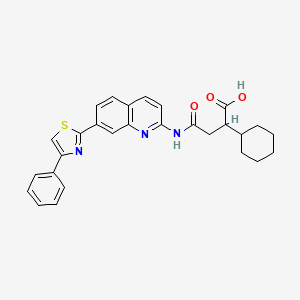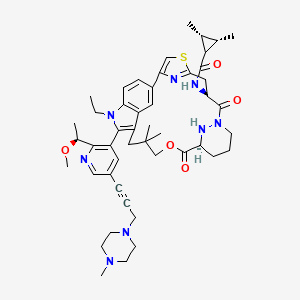
pan-KRAS-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-KRAS-IN-9 is a pan-KRAS inhibitor, a type of compound designed to target and inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein. KRAS is a small guanine nucleotide-binding protein that plays a crucial role in cell signaling pathways, regulating cell growth, survival, and proliferation. Mutations in the KRAS gene are common in various cancers, including pancreatic, colorectal, and lung cancers. Pan-KRAS inhibitors, such as this compound, aim to inhibit multiple KRAS isoforms, making them a promising therapeutic approach for treating cancers driven by KRAS mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process requires the optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反应分析
Types of Reactions
Pan-KRAS-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
科学研究应用
Pan-KRAS-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of KRAS proteins and their interactions with other molecules.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS in cell signaling pathways and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by KRAS mutations, such as pancreatic, colorectal, and lung cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KRAS-driven cancers .
作用机制
Pan-KRAS-IN-9 exerts its effects by binding to the KRAS protein and inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and proliferation. The compound targets multiple KRAS isoforms, making it effective against a broad range of KRAS mutations. The inhibition of KRAS activity leads to the suppression of tumor growth and proliferation in cancer cells .
相似化合物的比较
Pan-KRAS-IN-9 is unique among KRAS inhibitors due to its ability to target multiple KRAS isoforms. Similar compounds include:
This compound stands out due to its broad-spectrum activity against various KRAS mutations, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C48H62N8O5S |
|---|---|
分子量 |
863.1 g/mol |
IUPAC 名称 |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1 |
InChI 键 |
XSBAHLJSFDWPEL-SEAFSABXSA-N |
手性 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
规范 SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)


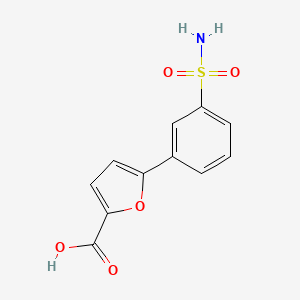



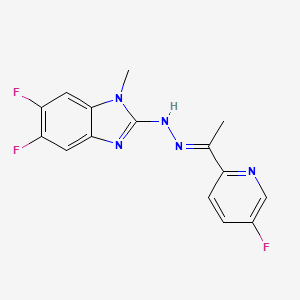



![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
